6-Diazo-5-oxo-L-Norleucin

Übersicht

Beschreibung

6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic L-alpha-amino acid . It is a glutamine antagonist that was originally isolated from Streptomyces in a sample of Peruvian soil . This diazo compound is biosynthesized from lysine by three enzymes in bacteria . It exhibits analgesic, antibacterial, antiviral, and anticancer properties .

Synthesis Analysis

DON is biosynthesized from lysine by three enzymes in bacteria . It was characterized in 1956 by Henry W Dion et al., who suggested a possible use in cancer therapy .Molecular Structure Analysis

The molecular formula of DON is C6H9N3O3 . It has an average mass of 171.154 Da and a monoisotopic mass of 171.064392 Da .Chemical Reactions Analysis

DON is used as an inhibitor of various glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation .Physical And Chemical Properties Analysis

DON is a water-soluble yellowish powder . It can be dissolved in aqueous solutions of methanol, acetone, or ethanol, but dissolution in absolute alcohols is difficult . Solutions of at least 50 μM DON in 0.9% NaCl are lightly yellowish .Wissenschaftliche Forschungsanwendungen

Krebstherapie

DON: wird seit über 60 Jahren als potenzielles Antikrebstherapeutikum untersucht. Es wirkt als Glutamin-Antagonist und zielt auf den Stoffwechselbedarf schnell proliferierender Krebszellen ab. Klinische Studien in den 1950er Jahren deuteten auf eine Antitumoraktivität bei niedrigen Tagesdosen hin. Hochdosierte intermittierende Behandlungen wurden jedoch durch schwere gastrointestinale Toxizitäten begrenzt. Neuere Strategien umfassen eine optimale Dosierung und Prodrug-Abgabe, um die Zielgenauigkeit des Tumor-Gewebes zu verbessern, die Toxizität zu reduzieren und die klinischen Ergebnisse zu verbessern .

Neurologische Erkrankungen

Im Zusammenhang mit neurologischen Erkrankungen wird DON für seine Fähigkeit untersucht, die Blut-Hirn-Schranke zu überwinden und Glutamin-abhängige Prozesse im zentralen Nervensystem zu hemmen. Dies könnte es zu einem wertvollen Mittel bei der Behandlung von Erkrankungen wie Glioblastom machen, bei dem der Glutamin-Stoffwechsel eine entscheidende Rolle beim Tumorwachstum und -überleben spielt .

Infektionskrankheiten

DON: wird als adjuvante Therapie für pädiatrische zerebrale Malaria untersucht. Eine Phase-I/IIA-Dosiseskalations-Sicherheitsstudie bewertet die vorläufige Sicherheit von DON in diesem Zusammenhang. Die Studie zielt darauf ab, die Wirksamkeit von DON anhand von Diagnostika zu beurteilen, die für zerebrale Malaria-Ergebnisprognosen geeignet sind, wie z. B. EEG, MRT und transkranielle Doppler-Messungen .

Stoffwechselstudien

Als Glutamin-Analogon wird DON verwendet, um den Glutamin-Stoffwechsel in mehrzelligen Organismen zu untersuchen. Es hilft, die Rolle von Glutamin in gesunden Zellen und Zellen unter physiologischem Stress zu verstehen, einschließlich seines Transports in die Zellen, seiner Hydrolyse zu Glutamat und anschließender Stoffwechselwege .

Enzyminhibition

DON: dient als Inhibitor bei der Untersuchung von Enzymen wie Cytidintriphosphat-Synthase 1 (CTPS1) und verschiedenen Glutaminasen. Es ist besonders nützlich in der Forschung, die sich auf die Funktion, Spezifität und Eigenschaften dieser Enzyme konzentriert, und liefert Einblicke in ihre Rolle im Zellstoffwechsel .

Aminosäuretransport

Forschungen mit DON umfassen auch die Untersuchung von Aminosäuretransportern wie ASCT2 und BOAT2, von denen angenommen wird, dass sie in Krebszellen hochreguliert sind. Durch die Hemmung des Glutamin-Fluss kann DON Aufschluss über die Transportmechanismen und ihre Auswirkungen auf den Stoffwechsel von Krebszellen geben .

Proteinsynthese

DON: wird verwendet, um die direkte Verwendung von Glutamin beim Laden von tRNA für die Proteinsynthese zu verstehen. Diese Anwendung ist sowohl unter normalen physiologischen Bedingungen als auch im Zusammenhang mit Krankheiten von Bedeutung, bei denen die Proteinsyntheseraten verändert sind .

Glutamin-Verwertung

Die Verbindung ist ein wichtiges Werkzeug bei der Untersuchung der Glutamin-Verwertung in Prozessen wie dem mitochondrialen Tricarbonsäurezyklus (TCA-Zyklus), bei dem sie nach dem Abbau zu Alpha-Ketoglutarat aus Glutamat eine Kohlenstoff-Skelettquelle liefert .

Wirkmechanismus

Target of Action

6-Diazo-5-oxo-L-norleucine (DON) is a broad-acting glutamine antagonist . It primarily targets various glutamine-utilizing enzymes, including cytidine triphosphate synthase 1 (CTPS1) and various glutaminases . These enzymes play crucial roles in cellular metabolism, particularly in the synthesis of nucleotides and amino acids.

Mode of Action

Due to its structural similarity to glutamine, DON can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation . This interaction with its targets leads to a disruption in the normal metabolic processes that rely on glutamine, affecting the synthesis of nucleotides, amino acids, and other essential biomolecules.

Biochemical Pathways

The inhibition of glutamine-utilizing enzymes by DON affects several biochemical pathways. These include the Pyrimidine-De-Novo-Synthesis and Purine-De-Novo-Synthesis pathways, which are crucial for nucleotide synthesis . It also affects the first step of glutaminolysis, a metabolic pathway that converts glutamine into glutamate . Furthermore, DON inhibits NAD synthase, a key enzyme in the electron transport chain , and asparagine synthetase, which is involved in amino acid synthesis .

Result of Action

The result of DON’s action at the molecular and cellular levels is the inhibition of many enzymes of nucleotide synthesis . This leads to apoptosis, or programmed cell death . It has been shown in vitro that DON treatment can cause damage to the inner mitochondrial membrane and induce single-strand DNA breaks .

Action Environment

The action, efficacy, and stability of DON can be influenced by various environmental factors. For instance, the toxicity of DON to gastrointestinal (GI) tissues, which are known to be highly glutamine-dependent, has been a major impediment to its clinical use . To circumvent this GI toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues, including the CNS . When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .

Safety and Hazards

Clinical studies of DON were hampered by dose-limiting nausea and vomiting . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Zukünftige Richtungen

The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues, including the CNS . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028846 | |

| Record name | Diazooxonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157-03-9 | |

| Record name | 6-Diazo-5-oxo-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazooxonorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazooxonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-6-diazo-5-oxocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIAZO-5-OXO-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

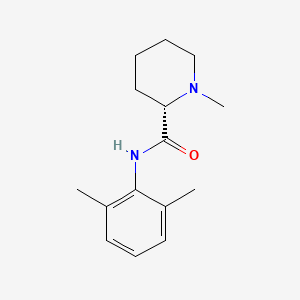

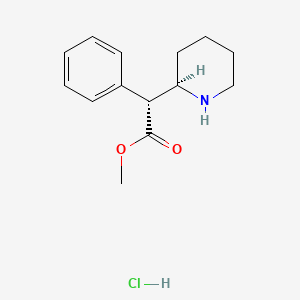

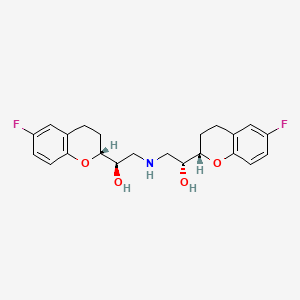

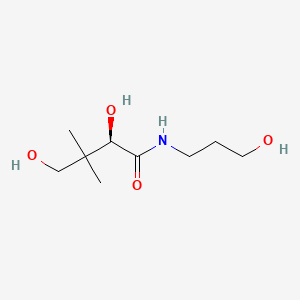

Feasible Synthetic Routes

Q & A

A: DON is a glutamine antagonist, meaning it interferes with the normal biological functions of glutamine. [, , ] It primarily targets glutamine-utilizing enzymes, particularly those involved in nucleotide biosynthesis and glutathione synthesis. [, , ]

A: DON inhibits several key enzymes, including:* Phosphate-activated glutaminase (PAG): This mitochondrial enzyme converts glutamine to glutamate, a precursor for neurotransmitter synthesis and a key component of glutathione. [, ]* Anthranilate synthase: This enzyme utilizes glutamine in the biosynthesis of tryptophan. []* Cytidine triphosphate synthase (CTPS): This enzyme utilizes the amide group of glutamine for the synthesis of CTP, a crucial nucleotide for DNA and RNA synthesis. []

A: By inhibiting glutamine-dependent enzymes, DON disrupts essential cellular processes including:* Nucleotide biosynthesis: This leads to impaired DNA and RNA synthesis, impacting cell growth and proliferation. [, ]* Glutathione synthesis: This weakens the cellular antioxidant defense system, potentially leading to oxidative stress and cell death. []* Amino acid metabolism: DON can also interfere with the metabolism of other amino acids like asparagine. [, ]

A: The inhibition of glutamine metabolism by DON leads to various downstream effects, including:* Reduced tumor cell growth and proliferation. [, , ]* Induction of apoptosis in cancer cells. [, ]* Suppression of uric acid synthesis. []* Modulation of immune response, specifically lymphocyte proliferation. []* Disruption of cartilaginous differentiation. []

ANone: The molecular formula of DON is C6H9N3O3, and its molecular weight is 171.15 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DON.

ANone: The provided research primarily focuses on DON's biological activity and its therapeutic potential as an anti-cancer agent. Information regarding its material compatibility, stability under various conditions, catalytic properties, and computational modeling is limited in these studies.

A: Research suggests that modifications to DON's structure, specifically at the amine and carboxylate groups, can influence its stability and cellular uptake. [, , ] Prodrug strategies employing substitutions at these positions have been explored to enhance DON's tumor-targeting ability and mitigate systemic toxicity. [, ]

A: Yes, research highlights the development of DON prodrugs like DRP-104 and isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate (6) that demonstrate improved stability, tumor-specific activation, and reduced off-target toxicity compared to DON. [, ]

A: DON exhibits instability under certain conditions, particularly in aqueous solutions. [] This instability, along with its inherent toxicity, has hindered its clinical development.

A: Prodrug approaches have been employed to overcome DON's limitations. [, , , ] By masking DON's reactive groups, prodrugs aim to increase its stability in circulation, allowing for targeted delivery to tumor tissues and subsequent release of active DON.

A: While detailed ADME profiles are not extensively discussed, research indicates that DON suffers from rapid systemic clearance and a short half-life. [] This necessitates frequent dosing schedules to maintain therapeutic levels, which can exacerbate its toxicity.

A: Prodrugs are designed to improve DON's pharmacokinetic properties by increasing its stability in circulation and enhancing its tumor-specific delivery. [, , ] This targeted approach minimizes systemic exposure and off-target toxicity, potentially leading to a more favorable therapeutic index.

A: Numerous studies demonstrate DON's in vitro and in vivo efficacy against various cancer cell lines and animal models, including murine leukemia, colon cancer, mammary tumors, and human tumor xenografts. [, , , ]

A: Recent preclinical studies using DON prodrugs, delivered at lower, more frequent doses, have shown remarkable antitumor activity with a more manageable safety profile. [, ] These findings provide a rationale for reevaluating DON's clinical potential, particularly in combination with other metabolic inhibitors or targeted therapies.

ANone: While the provided research highlights DON's potential as an anticancer agent, it primarily focuses on its mechanism of action, preclinical efficacy, and efforts to improve its delivery and safety through prodrug strategies. Information regarding resistance mechanisms, long-term toxicity, specific drug delivery systems, biomarkers for efficacy prediction, detailed analytical methods, environmental impact, and potential alternatives to DON is limited in these studies.

A: Key milestones in DON research include:* Initial discovery and characterization: Identification of DON as a potent glutamine antagonist with antitumor activity. []* Early clinical trials: Demonstrated limited efficacy and significant toxicity, leading to its abandonment. [, , ]* Resurgence of interest: Renewed focus on DON's potential due to a deeper understanding of cancer cell metabolism and the importance of glutamine in tumor growth. [, , ]* Development of prodrug strategies: Efforts to improve DON's pharmacokinetic properties, reduce toxicity, and enhance tumor-targeted delivery. [, , , ]* Preclinical validation of prodrugs: Promising results in animal models, paving the way for potential clinical re-evaluation of DON as a cancer therapeutic. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.